molecular formula C8H20O2Si B3272113 Dimethyldipropoxysilane CAS No. 5621-09-0

Dimethyldipropoxysilane

Cat. No.: B3272113
CAS No.: 5621-09-0
M. Wt: 176.33 g/mol
InChI Key: ZIDTUTFKRRXWTK-UHFFFAOYSA-N
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Description

Dimethyldipropoxysilane (CAS 5621-09-0) is a high-purity organosilicon compound with the molecular formula C8H20O2Si and a molecular weight of 176.33 g/mol . This reagent is characterized by a density of 0.8414 g/cm³ at 20°C and a boiling point in the range of 148-150°C . As a dialkoxysilane, it serves as a versatile building block and precursor in various research domains, particularly in materials science and organic synthesis. Its primary research value lies in its application as a silylating agent and in the development of silicone-based polymers . Similar to its analog dimethyldiethoxysilane, this compound is useful for selectively blocking hydroxyl and amino groups in organic synthesis reactions through a silylation step . This process protects these functional groups, allowing subsequent reaction steps to proceed without interference from the active hydrogen atoms. Following the desired reactions, the protecting groups can be removed via hydrolysis . Furthermore, this compound is employed in the preparation of specialized materials, including hydrophobic coatings, release agents, and as a flow aid for powders . The compound is offered for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(dipropoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDTUTFKRRXWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313877
Record name Dimethyldipropoxysilane
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Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-09-0
Record name Dimethyldipropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldipropoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Fundamental Reaction Chemistry of Dimethyldipropoxysilane

Methodologies for Dimethyldipropoxysilane Synthesis

The production of this compound can be achieved through several chemical pathways, ranging from direct industrial processes to more common laboratory-scale esterification reactions. The choice of method often depends on the desired scale, purity requirements, and economic feasibility.

Direct Synthesis Approaches

The direct synthesis, often referred to as the Müller-Rochow process, represents a fundamental method for producing organosilicon compounds. mdpi.com This process can be adapted for the synthesis of alkoxysilanes like this compound. In this approach, elemental silicon is reacted directly with an alcohol and an alkyl halide in the presence of a catalyst.

For this compound, the reaction would involve silicon metal, propanol (B110389), and a methylating agent such as methyl chloride. The process is typically carried out at elevated temperatures (e.g., 250-300°C) in a fixed-bed or fluid-bed reactor. mdpi.com Copper is the most common catalyst, often with the addition of promoters to enhance reaction rate and selectivity. mdpi.com

Key components and their roles in direct synthesis:

Silicon Metal: The source of the silicon atom.

Propanol: The source of the propoxy groups.

Methyl Chloride: The source of the methyl groups.

Copper Catalyst: Facilitates the reaction between silicon and the organic reagents.

Promoters (e.g., Zinc, Tin): Added in small amounts to the catalyst to improve the yield of the desired product over other potential side-products. mdpi.com

This method is advantageous for large-scale industrial production due to the use of relatively inexpensive raw materials. mdpi.com However, controlling the selectivity to obtain a high yield of the specific dialkoxy-diorganosilane can be challenging, and a mixture of silanes is often produced.

Hydrolysis and Condensation Route Precursors

The most prevalent and straightforward method for synthesizing this compound, particularly for laboratory and specialized applications, is the alcoholysis of a corresponding chlorosilane. In this context, this compound is synthesized as a precursor for subsequent hydrolysis and condensation reactions (e.g., in sol-gel processes).

The reaction involves the esterification of Dimethyldichlorosilane with propanol. mdpi.com This is a nucleophilic substitution reaction where the oxygen atom of the propanol attacks the silicon atom, displacing the chlorine atoms. The reaction is typically performed in an inert solvent, and a base (like pyridine (B92270) or a tertiary amine) is often added to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

The balanced chemical equation for this synthesis is: (CH₃)₂SiCl₂ + 2 CH₃CH₂CH₂OH → (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 HCl

This route offers high yields and excellent purity of the final product, making it a preferred method for producing well-defined precursors for materials science applications.

Alternative Synthetic Pathways and Process Optimization

Research into silane (B1218182) synthesis continually seeks to develop more efficient, cost-effective, and environmentally benign processes. Alternative pathways and optimization strategies for producing this compound include:

Transesterification: This method involves the reaction of a different alkoxysilane, such as Dimethyldimethoxysilane, with an excess of propanol in the presence of an acid or base catalyst. The equilibrium is shifted towards the desired product by removing the more volatile methanol (B129727) byproduct through distillation. (CH₃)₂Si(OCH₃)₂ + 2 CH₃CH₂CH₂OH ⇌ (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 CH₃OH

Halide-Free Routes: To avoid the production of corrosive HCl, halide-free synthesis routes are an area of active research. One such approach involves reacting silicon metal directly with alcohol in the presence of copper alkoxide catalysts. google.com Another novel method explores the use of dimethyl carbonate as a methylating agent instead of methyl chloride. digitellinc.com

Process optimization is critical for maximizing efficiency. arxiv.org Key parameters that can be adjusted include temperature, pressure, catalyst concentration, and reaction time. For direct synthesis, optimization focuses on catalyst composition and reaction temperature to maximize selectivity towards the desired product and minimize the formation of byproducts. researchgate.net For alcoholysis routes, optimization involves controlling the rate of addition of reagents and efficiently removing the HCl byproduct to achieve high conversion rates.

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound is the foundational reaction for its use in sol-gel chemistry and the formation of polysiloxane materials. This process involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bond by water to form a silanol (B1196071) group (Si-OH) and propanol. The reaction can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. unm.edu

(CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 H₂O ⇌ (CH₃)₂Si(OH)₂ + 2 CH₃CH₂CH₂OH

This initial hydrolysis is followed by condensation reactions between silanol groups to form siloxane bonds (Si-O-Si), leading to the creation of polymers.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a mechanism involving the protonation of the oxygen atom in the propoxy group. unm.edu This is a key step that enhances the leaving group ability of the alcohol.

The mechanism can be described in two main steps:

Protonation: A hydronium ion (H₃O⁺) protonates the oxygen atom of a propoxy group, making it a better leaving group (propanol). This creates a more electrophilic silicon center. (CH₃)₂Si(OCH₂CH₂CH₃)₂ + H₃O⁺ ⇌ (CH₃)₂Si(O⁺HCH₂CH₂CH₃)(OCH₂CH₂CH₃) + H₂O

Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the electron-deficient silicon atom. This typically occurs through an S_N2-type mechanism, leading to the displacement of a propanol molecule and the formation of a silanol group. unm.edu

The rate of hydrolysis is generally faster under acidic conditions than at a neutral pH. The reaction rate is influenced by the concentration of the acid catalyst and the steric bulk of the alkoxy groups. semanticscholar.org For this compound, the presence of two methyl groups results in less steric hindrance compared to bulkier substituents, facilitating the approach of water to the silicon center.

Base-Catalyzed Hydrolysis Studies

In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis mechanism is different from the acid-catalyzed route. The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the silicon atom. unm.edu

The steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: The hydroxide ion directly attacks the silicon atom. Silicon's ability to expand its coordination shell allows for the formation of a five-coordinate, negatively charged intermediate (a pentacoordinate silicate (B1173343) species). unm.edu (CH₃)₂Si(OCH₂CH₂CH₃)₂ + OH⁻ → [(CH₃)₂Si(OH)(OCH₂CH₂CH₃)₂]⁻

Leaving Group Departure: This intermediate is unstable and quickly eliminates a propoxide ion (⁻OCH₂CH₂CH₃), which is then immediately protonated by water in the surrounding medium to form propanol and regenerate the hydroxide catalyst.

Base-catalyzed hydrolysis is generally very rapid. Studies on analogous compounds like dimethyldiethoxysilane show that the hydrolysis rate is first order with respect to the silane concentration. researchgate.net The rate of condensation of the resulting silanols is often faster under basic conditions than under acidic conditions, leading to more highly branched and particulate structures in sol-gel processes. unm.edu

Neutral Hydrolysis Pathways

The hydrolysis of this compound in a neutral aqueous environment proceeds through a bimolecular nucleophilic substitution reaction (SN2). In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This process leads to the stepwise replacement of the propoxy groups (–OCH2CH2CH3) with hydroxyl groups (–OH), known as silanol groups.

First Hydrolysis Step: (CH3)2Si(OCH2CH2CH3)2 + H2O ⇌ (CH3)2Si(OCH2CH2CH3)(OH) + CH3CH2CH2OH (this compound) → (Dimethylpropoxy-silanol) + (Propanol)

Second Hydrolysis Step: (CH3)2Si(OCH2CH2CH3)(OH) + H2O ⇌ (CH3)2Si(OH)2 + CH3CH2CH2OH (Dimethylpropoxy-silanol) → (Dimethylsilanediol) + (Propanol)

Under neutral conditions (around pH 7), the rate of hydrolysis is at its minimum. The reaction is significantly slower compared to acid- or base-catalyzed pathways. unm.edu This is because water is a weaker nucleophile than the hydroxide ion (OH⁻, prevalent in basic conditions), and the silicon atom is less electrophilic than when protonated under acidic conditions. unm.edu The reaction relies on the direct interaction between the neutral water molecule and the silicon center, followed by the departure of a propanol molecule.

Influence of Reaction Conditions on Hydrolysis Kinetics

The kinetics of this compound hydrolysis are highly sensitive to the surrounding reaction conditions. Factors such as the solvent, the ratio of water to silane, and temperature can significantly alter the rate and extent of the reaction.

Solvent Effects on Reaction Rates

The choice of solvent plays a critical role in the hydrolysis kinetics by influencing the solubility and reactivity of the reactants. researchgate.net Solvents are often used to create a homogeneous phase for the otherwise immiscible silane and water.

Key characteristics of solvents that affect hydrolysis include:

Polarity : Polar solvents can stabilize the transition state of the hydrolysis reaction, thereby increasing the reaction rate. researchgate.net The polarity of the solvent medium can influence the miscibility of the reactants and the solvation of intermediate species. researchgate.net

Hydrogen Bonding Capability : Protic solvents, such as alcohols, can participate in hydrogen bonding, which can affect the reaction mechanism and rate. They can also compete with water in reactions like alcoholysis. nih.gov

The following table illustrates the general effect of solvent type on hydrolysis rates.

Solvent PropertyExample SolventsGeneral Effect on Hydrolysis RateRationale
High Polarity / Protic Methanol, EthanolGenerally HigherStabilizes polar transition states and promotes miscibility of reactants.
Medium Polarity / Aprotic Tetrahydrofuran (THF), DioxaneIntermediateSolvates the silane but may offer less stabilization for the polar transition state compared to protic solvents. nih.gov
Low Polarity / Aprotic Toluene, HexaneLowPoor solubility for water leads to a heterogeneous reaction environment, slowing the rate significantly.
Water-to-Silane Ratio Dynamics

The molar ratio of water to silane is a crucial parameter that directly influences the hydrolysis process. unm.edu For the complete hydrolysis of this compound, a stoichiometric ratio of 2 moles of water for every 1 mole of silane is required.

Sub-stoichiometric Water (Ratio < 2:1) : When water is the limiting reagent, incomplete hydrolysis occurs, resulting in a mixture of unreacted this compound, partially hydrolyzed species (dimethylpropoxysilanol), and fully hydrolyzed dimethylsilanediol (B41321). This condition favors subsequent condensation reactions between hydrolyzed and unhydrolyzed molecules.

Stoichiometric Water (Ratio = 2:1) : This provides the exact amount of water needed to convert all propoxy groups to silanol groups, assuming the reaction goes to completion.

Excess Water (Ratio > 2:1) : A high water concentration increases the rate of hydrolysis by the law of mass action. unm.edu However, a large excess of water can also promote the reverse reaction, hydrolytic depolymerization, where existing Si-O-Si bonds are cleaved. unm.edu

The water-to-silane ratio is a key factor in controlling the degree of polymerization and the final structure of the resulting polysiloxane network. gelest.com

Temperature and Pressure Dependencies

Temperature: Like most chemical reactions, the hydrolysis of this compound is temperature-dependent. Increasing the temperature generally increases the reaction rate. This relationship is described by the Arrhenius equation, where the rate constant increases exponentially with temperature. Higher temperatures provide the reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions, which leads to a higher probability of successful reaction events. For instance, heating can be employed to accelerate the formation of covalent bonds between silanol groups and a substrate during surface treatment applications. gelest.com

Pressure: For liquid-phase reactions such as the hydrolysis of silanes under typical processing conditions, the effect of pressure on the reaction kinetics is generally considered negligible. Significant changes in pressure would be required to induce a noticeable effect on the reaction rates, and such conditions are not common for standard sol-gel processes.

Condensation Mechanisms of this compound and its Hydrolysates

Following hydrolysis, the resulting silanol-containing molecules, primarily dimethylsilanediol and dimethylpropoxysilanol, undergo condensation reactions to form larger molecules called oligomers and polymers. gelest.com This process involves the formation of stable siloxane bonds (Si-O-Si), which form the backbone of silicone polymers.

Silanol Condensation Pathways (Si-OH to Si-O-Si bond formation)

The primary condensation mechanism involves the reaction between two silanol (Si-OH) groups. This reaction is reversible and produces one siloxane bond and one molecule of water. nih.gov

Water-producing condensation: (CH3)2Si(OH)2 + (CH3)2Si(OH)2 ⇌ (HO)Si(CH3)2–O–Si(CH3)2(OH) + H2O

Another pathway involves the reaction between a silanol group and an unhydrolyzed propoxy group. This is often referred to as alcohol-producing condensation.

Alcohol-producing condensation: (CH3)2Si(OH)2 + (CH3)2Si(OCH2CH2CH3)2 ⇌ (HO)Si(CH3)2–O–Si(CH3)2(OCH2CH2CH3) + CH3CH2CH2OH

These condensation reactions continue, leading to the formation of linear chains, cyclic structures, and eventually cross-linked three-dimensional networks, depending on the reaction conditions and the functionality of the precursor molecule. researchgate.net The formation of these Si-O-Si linkages is the fundamental step in the transition from a solution of small molecules (sol) to a continuous solid network (gel). nih.gov

Alcohol Condensation Pathways

The condensation of this compound is a critical step in the formation of polysiloxane polymers. This process primarily occurs through two main pathways after an initial hydrolysis step has occurred to generate silanol (Si-OH) groups: water condensation and alcohol condensation. The focus here is on the alcohol condensation pathway.

Alcohol condensation involves the reaction between a silanol group and an unhydrolyzed propoxy group. In this reaction, a molecule of propanol is eliminated, forming a siloxane (Si-O-Si) bridge. This can occur between two partially hydrolyzed this compound monomers or between a monomer and a growing oligomer chain.

The fundamental reaction is as follows: (CH₃)₂Si(OC₃H₇)(OH) + (CH₃)₂Si(OC₃H₇)₂ → (CH₃)₂Si(OC₃H₇)-O-Si(OC₃H₇)(CH₃)₂ + C₃H₇OH

Factors Governing Condensation Rates and Selectivity

The rate and selectivity of the condensation of this compound are not governed by a single variable but by a combination of several interdependent factors. These factors influence whether condensation leads to linear chains, cyclic species, or branched networks.

Key Influencing Factors:

pH of the Medium: The pH is one of the most critical factors. The rate of condensation for disilanols (the fully hydrolyzed form of dimethyldialkoxysilanes) is generally at a minimum around pH 6.5-7. Under acidic conditions (low pH), the condensation reaction is accelerated through protonation of the silanol group. Conversely, under basic conditions (high pH), the reaction proceeds via a nucleophilic attack by a deprotonated silanolate anion.

Steric Effects: The size of the substituent groups on the silicon atom significantly impacts the reaction rate. The two methyl groups on this compound are relatively small, but the propoxy groups are bulkier than methoxy (B1213986) or ethoxy groups found in analogous silanes. This increased steric hindrance from the propoxy group can decrease the rate of condensation compared to dimethyldimethoxysilane or dimethyldiethoxysilane.

Inductive Effects: The electron-donating nature of the two methyl groups on the silicon atom increases the electron density at the silicon center. This makes the silicon atom less electrophilic and thus less susceptible to nucleophilic attack, which can slow down the condensation rate, particularly in base-catalyzed reactions.

Water-to-Silane Ratio (r): The amount of water present dictates the extent of initial hydrolysis. A low water ratio favors incomplete hydrolysis, making the alcohol condensation pathway more prevalent. As the water ratio increases, complete hydrolysis to dimethylsilanediol becomes more likely, shifting the primary condensation pathway to water condensation.

Solvent and Temperature: The choice of solvent can affect the solubility of reactants and influence reaction kinetics. Increased temperature generally accelerates both hydrolysis and condensation rates.

Table 1: Influence of pH on Condensation Behavior of Dialkoxysilanes (Analogous Systems)
pH RangePrimary MechanismRelative Condensation RateResulting Structure Tendency
Acidic (pH &lt; 4)Protonation of Si-OH, followed by nucleophilic attack by another silanol.FastMore linear, less branched polymers.
Near Neutral (pH 6-7)Minimal catalytic activity.Slowest (Rate Minimum)Stable silanols, slow oligomerization.
Basic (pH > 8)Deprotonation to form Si-O⁻, which attacks a neutral silane.FastMore compact, highly branched clusters.

Role of Catalysts in Condensation Processes

Catalysts are crucial for controlling the condensation of this compound, as uncatalyzed reactions are generally very slow. Catalysts not only increase the reaction rate but also influence the structure of the final polysiloxane product. Both acid and base catalysts are commonly employed.

Acid Catalysis: In the presence of an acid, a proton attacks the oxygen atom of a silanol or, in the case of alcohol condensation, the propoxy group. This protonation makes the group a better leaving group (water or propanol). A neutral silanol molecule can then attack the protonated silicon center, leading to the formation of a siloxane bond and regeneration of the acid catalyst. Strong acids can, however, sometimes favor the formation of smaller, cyclic polymer units.

Base Catalysis: Under basic conditions, the catalyst (e.g., hydroxide ions) deprotonates a silanol group, forming a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the silicon atom of another silane molecule (either hydrolyzed or unhydrolyzed), displacing a hydroxyl or propoxy group. Ammonia is a common base catalyst used to promote the condensation of alkoxysilanes.

Other Catalysts: Besides common acids and bases, other compounds can catalyze the condensation. These include solid Group IIa metal oxides (like magnesium oxide), Lewis acids such as organotin compounds, and various onium salts. Recently, novel catalyst systems involving Germanium(II) complexes have been shown to facilitate alkoxysilane condensation in the presence of aldehydes, proceeding through a different, non-hydrolytic mechanism.

Table 2: Common Catalysts and Their Role in Alkoxysilane Condensation
Catalyst TypeExampleMechanism of Action
AcidHCl, Acetic AcidProtonates the -OH or -OR group, making it a better leaving group.
BaseNH₄OH, NaOHDeprotonates Si-OH to form a more reactive Si-O⁻ nucleophile.
Solid BaseMagnesium Oxide (MgO)Acts as a heterogeneous catalyst for hydrolysis and condensation.
OrganometallicDibutyltin dilaurateLewis acid catalysis, activates the Si-OR bond.

Mechanistic Interplay of Hydrolysis and Condensation in Complex Systems

In any system containing this compound and water, hydrolysis and condensation are competing and concurrent reactions. The balance between these two processes is dynamic and dictates the structure of the resulting oligomers and polymers. Understanding this interplay is essential for controlling the final material properties.

Initially, the hydrolysis of propoxy groups (Si-OC₃H₇) to silanol groups (Si-OH) must occur. (CH₃)₂Si(OC₃H₇)₂ + 2H₂O ⇌ (CH₃)₂Si(OH)₂ + 2C₃H₇OH

Once silanol groups are formed, condensation can begin. The relative rates of hydrolysis (k_h) and condensation (k_c) are highly dependent on the reaction conditions.

Under Acidic Conditions (pH < 4): Generally, the rate of hydrolysis is significantly faster than the rate of condensation (k_h > k_c). This leads to the rapid formation of fully or partially hydrolyzed monomers (dimethylsilanediol) before substantial condensation occurs. The subsequent condensation between these silanol-rich species tends to form more linear, less-branched polymeric chains.

Under Basic Conditions (pH > 8): The rate of condensation is often comparable to or can even exceed the rate of hydrolysis of subsequent alkoxy groups (k_c ≥ k_h). This means that as soon as a silanol group is formed on a monomer, it is likely to condense with another molecule. This tendency for partially hydrolyzed species to condense leads to the formation of more compact, highly branched, and cross-linked structures.

The functionality of this compound (a difunctional silane) inherently limits the potential for three-dimensional cross-linking compared to trifunctional or tetrafunctional silanes. After complete hydrolysis and condensation, it primarily forms linear polydimethylsiloxane (B3030410) chains or cyclic species. The interplay between hydrolysis and condensation determines the length of these chains and the proportion of cyclic byproducts. The presence of unreacted propoxy groups on the growing chain, a result of incomplete hydrolysis, can serve as termination points or sites for later-stage cross-linking if conditions change.

Polymerization and Oligomerization Studies of Dimethyldipropoxysilane

Oligomerization Pathways and Structural Evolution

The initial stages of dimethyldipropoxysilane polymerization are characterized by the formation of various low-molecular-weight oligomers. The interplay between intramolecular and intermolecular condensation reactions dictates the distribution of cyclic, linear, and branched species.

Cyclic Oligomer Formation

The formation of cyclic oligomers is a significant pathway in the early stages of this compound condensation. Intramolecular condensation of the hydrolyzed monomer, dimethylsilanediol (B41321), or its short-chain linear oligomers can lead to the formation of thermodynamically stable cyclic species. The most common cyclic oligomers are octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), with the six-membered ring, hexamethylcyclotrisiloxane (D3), also being observed, particularly under non-equilibrium conditions. The propensity for cyclization is influenced by factors that favor intramolecular reactions, such as dilute concentrations and specific catalytic conditions.

The formation of these cyclic structures can be represented by the following general reaction:

n(CH₃)₂Si(OH)₂ → [(CH₃)₂SiO]n + nH₂O

Cyclic OligomerNumber of Siloxane Units (n)
Hexamethylcyclotrisiloxane (D3)3
Octamethylcyclotetrasiloxane (D4)4
Decamethylcyclopentasiloxane (D5)5
Dodecamethylcyclohexasiloxane (D6)6

Linear Oligomer Development

Intermolecular condensation reactions between hydrolyzed this compound molecules or with growing oligomer chains lead to the formation of linear polysiloxanes. These reactions involve the step-wise addition of monomer units, resulting in a gradual increase in chain length. The general structure of these linear oligomers is characterized by a backbone of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

The development of linear structures is favored under conditions that promote intermolecular interactions, such as higher monomer concentrations. The initial products are typically short-chain oligomers, which can continue to react and grow into longer polymer chains.

Branched Structure Formation

While this compound is a difunctional monomer and primarily forms linear or cyclic structures, branching can be introduced under certain conditions. The presence of trifunctional impurities or the use of co-monomers with more than two hydrolyzable groups can lead to the formation of branched polysiloxanes. Additionally, side reactions or rearrangement of siloxane bonds at elevated temperatures or in the presence of certain catalysts can also introduce branching points in the polymer chain.

The introduction of branching significantly affects the physical and chemical properties of the resulting polysiloxane, such as its viscosity, solubility, and thermal stability. The degree of branching can be controlled by the careful selection of reactants and reaction conditions.

Polysiloxane Formation from this compound Precursors

The formation of high-molecular-weight polysiloxanes from this compound precursors is a complex process that can proceed through different polymerization mechanisms. The dynamics of these polymerization reactions determine the molecular weight, molecular weight distribution, and architecture of the final polymer.

Step-Growth Polymerization Dynamics

The polymerization of this compound typically follows a step-growth mechanism, which involves a series of condensation reactions between functional groups. wikipedia.org In this process, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer increasing gradually throughout the course of the reaction. wikipedia.org This type of polymerization is characterized by the reaction of any two species in the system, be it monomers, oligomers, or polymers.

The kinetics of step-growth polymerization are highly dependent on the reaction conditions. The hydrolysis of the propoxy groups is the initial and often rate-determining step, followed by the condensation of the resulting silanol (B1196071) groups. unm.edu The rates of these reactions are influenced by factors such as the concentration of water, the pH of the reaction medium, and the type of catalyst used. unm.edu For instance, acid catalysis generally promotes hydrolysis, while base catalysis tends to accelerate condensation reactions. unm.edu

A key feature of step-growth polymerization is that high-molecular-weight polymers are only formed at very high conversions of the functional groups. wikipedia.org This necessitates precise control over the stoichiometry of the reactants and the removal of condensation byproducts, such as propanol (B110389) and water, to drive the reaction towards completion.

ParameterInfluence on Step-Growth Polymerization
Monomer Concentration Higher concentrations favor intermolecular reactions and linear chain growth.
Water Concentration Affects the rate of hydrolysis; stoichiometric amounts are required for complete reaction.
pH Influences the rates of both hydrolysis and condensation reactions.
Catalyst Can selectively accelerate either hydrolysis or condensation, affecting the overall polymerization rate and polymer structure.
Temperature Increases the reaction rates of both hydrolysis and condensation.

Chain-Growth Polymerization Considerations

While less common for the polymerization of dialkoxysilanes, chain-growth polymerization mechanisms can be considered under specific circumstances. Chain-growth polymerization involves the sequential addition of monomers to a reactive center, such as a radical, cation, or anion. wikipedia.org This process is characterized by an initiation step, followed by propagation and termination steps. wikipedia.org

For this compound, a chain-growth mechanism would require the generation of a reactive species that can initiate the polymerization of the monomer. This could potentially be achieved through the use of specialized initiators or catalysts that can activate the silane (B1218182) monomer. However, the inherent reactivity of the silanol groups formed upon hydrolysis generally favors a step-growth condensation pathway.

It is important to note that some polymerization systems can exhibit characteristics of both step-growth and chain-growth mechanisms. For instance, in what is termed "condensative chain polymerization," a monomer is added to a growing chain end in a step-wise fashion, but with the characteristics of a chain-growth process, such as a rapid increase in molecular weight at low monomer conversion. wikipedia.orgrsc.org While not the primary mechanism for this compound, understanding these alternative polymerization pathways is crucial for the development of novel polysiloxane materials with tailored properties.

Controlled Polymerization Techniques

The polymerization of alkoxysilanes like this compound typically proceeds through a sol-gel process involving hydrolysis and condensation reactions, rather than chain-growth mechanisms where techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed. nih.gov ATRP and RAFT are powerful methods for synthesizing polymers with controlled molecular weights and narrow polydispersities, but they are generally applied to monomers containing vinyl groups or other radically polymerizable functionalities. acs.orgacs.org

Control over the polymerization of this compound is instead achieved by carefully managing the parameters of the hydrolysis and condensation reactions. nih.gov The kinetics of this polymerization are influenced by several primary factors, including the catalyst, the water-to-silane ratio, and pH. nih.govresearchgate.net Secondary factors such as temperature and solvent also play a significant role in directing the structure of the resulting polysiloxane. researchgate.net

The mechanism of hydrolysis and condensation varies with pH. nih.gov

Acidic Conditions : Under acidic conditions, the propoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis step. The subsequent condensation reaction is slower and tends to favor the formation of more linear or less branched polymer chains. nih.gov

Alkaline Conditions : In alkaline media, a nucleophilic hydroxyl ion attacks the silicon atom. Condensation is typically faster than hydrolysis under these conditions, which often results in the formation of more highly branched and densely cross-linked structures. nih.gov

By manipulating these reaction conditions, a degree of control over the final polymer architecture can be exerted, influencing properties such as molecular weight, branching, and the distribution of silanol groups.

Table 1: Factors Influencing Control in this compound Polymerization

Parameter Effect on Polymerization Resulting Structure
pH Influences the relative rates of hydrolysis and condensation. nih.gov Acidic pH tends to produce more linear chains; alkaline pH leads to more branched networks. nih.gov
Water/Silane Ratio Stoichiometrically, a ratio of 1.0 is needed for complete hydrolysis of a dialkoxysilane. Excess water can accelerate hydrolysis. nih.gov Affects the extent of hydrolysis and subsequent condensation, influencing network density.
Catalyst Acids, bases, or organometallics can be used to control reaction rates. nih.gov Dictates the speed of gelation and the final network structure.
Solvent Affects the solubility of reactants and intermediates, influencing reaction homogeneity. researchgate.net Can impact the uniformity and porosity of the resulting network.

| Temperature | Increases the rate of both hydrolysis and condensation reactions. researchgate.net | Higher temperatures can lead to faster curing and denser networks. |

Network Formation and Cross-linking Architectures

The formation of a polymer network from this compound is a direct result of the sol-gel process, which involves the progressive hydrolysis of the propoxy groups to form silanol intermediates (Si-OH), followed by their condensation to create siloxane bridges (Si-O-Si). nih.govuni-saarland.de Since this compound is a difunctional monomer (containing two hydrolyzable propoxy groups), its polymerization primarily leads to the formation of linear or cyclic polysiloxane chains. powerchemical.com

The fundamental reactions are:

Hydrolysis : (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2CH₃CH₂CH₂OH

Condensation : 2 (CH₃)₂Si(OH)₂ → HO-[(CH₃)₂SiO]₂-H + H₂O

To form a stable three-dimensional cross-linked network, co-polymerization with trifunctional (T) or tetrafunctional (Q) silane precursors, such as methyltrimethoxysilane or tetraethoxysilane (TEOS), is necessary. powerchemical.com These co-monomers can form branch points in the polymer structure, leading to a cross-linked gel. The final architecture of the network is highly dependent on the relative concentrations of the different silane precursors and the reaction conditions. powerchemical.com

The structure of the resulting network can be described by different siloxane units:

D units : (CH₃)₂SiO₂, derived from this compound, forming the linear chains.

T units : RSiO₃, from a trifunctional silane, creating branch points.

Q units : SiO₄, from a tetrafunctional silane, creating network junctions. powerchemical.com

The ratio of these units determines the cross-link density and, consequently, the mechanical and thermal properties of the final material. For instance, a higher proportion of T or Q units will result in a more rigid and densely cross-linked network.

Table 2: Influence of Co-monomers on Network Architecture

Co-monomer Type Siloxane Unit Role in Network Formation Resulting Architecture
This compound D Chain extension powerchemical.com Linear or cyclic chains
Trifunctional Silane (e.g., RSi(OR')₃) T Branching point powerchemical.com Branched and cross-linked networks

Curing and Post-Polymerization Modifications

Curing

Curing refers to the process of solidifying the polymer network, typically through the continuation and completion of condensation reactions. silibasesilicone.com For silicone resins derived from this compound and other alkoxysilanes, curing is often achieved by heating the material to promote further condensation of residual silanol groups. shinetsusilicone-global.com This process eliminates water or alcohol byproducts and increases the number of siloxane cross-links, thereby enhancing the mechanical strength and thermal stability of the material. silibasesilicone.comshinetsusilicone-global.com

The curing process can be categorized based on the reaction mechanism:

Condensation Curing : This is the most common method for systems derived from alkoxysilanes. It relies on the reaction between silanol groups to form siloxane bonds and is often accelerated by heat and catalysts. silibasesilicone.com

Hydrosilylation Curing : If the polymer network is designed to contain vinyl groups (from a vinyl-functionalized comonomer) and silicon-hydride (Si-H) groups (from a hydrosilane crosslinker), a platinum catalyst can be used to induce an addition reaction, forming stable ethylene bridges between polymer chains. google.comyoutube.com This method offers fast curing times with no byproducts. youtube.com

The degree of cure significantly impacts the final properties of the polymer, such as hardness, modulus, and solvent resistance.

Post-Polymerization Modifications

Post-polymerization modification is a valuable strategy for introducing new functionalities into a pre-formed polysiloxane network. researchgate.net This allows for the tailoring of surface properties or the incorporation of specific chemical groups without altering the bulk polymer backbone. researchgate.net

For a network derived from this compound, modifications can be achieved if reactive groups are incorporated during the initial polymerization. Common strategies include:

Hydrosilylation : If the network contains residual Si-H groups, they can be reacted with various vinyl-functional molecules in the presence of a platinum catalyst. rsc.org This is a highly efficient method for attaching a wide range of organic functionalities. rsc.org

Click Chemistry : If the polymer is synthesized with pendant groups amenable to click reactions (e.g., azide or alkyne groups introduced via a functional co-monomer), these can be used to attach other molecules with high efficiency and selectivity.

Surface Reactions : The residual silanol (Si-OH) groups present on the surface of the cured material can be reacted with other silane coupling agents to alter surface properties like hydrophobicity or to attach specific functional layers.

These modification techniques expand the versatility of polysiloxane materials, enabling their use in a broader range of applications. researchgate.net

Dimethyldipropoxysilane in Advanced Materials Engineering

Sol-Gel Chemistry and Processing with Dimethyldipropoxysilane

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. scispace.comnih.gov this compound is a valuable precursor in sol-gel chemistry due to the reactivity of its propoxy groups, which can undergo hydrolysis and condensation reactions to form a siloxane network.

In the sol-gel process, the selection of precursors is critical as it dictates the chemistry of the system and the properties of the final material. This compound is often chosen for its specific hydrolysis and condensation rates, which are influenced by the nature of the alkoxy group (propoxy) and the presence of non-hydrolyzable methyl groups. The solution chemistry of this compound in a sol-gel system involves two primary reactions: hydrolysis and condensation.

Hydrolysis: The process is initiated by the addition of water, usually in the presence of an acid or base catalyst. The propoxy groups (-OPr) are replaced by hydroxyl groups (-OH).

Si(CH₃)₂(OPr)₂ + 2H₂O ⇌ Si(CH₃)₂(OH)₂ + 2PrOH

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with other silanol groups (water condensation) or with remaining propoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).

2Si(CH₃)₂(OH)₂ ⇌ (CH₃)₂(OH)Si-O-Si(OH)(CH₃)₂ + H₂O or Si(CH₃)₂(OH)₂ + Si(CH₃)₂(OPr)₂ ⇌ (CH₃)₂(OH)Si-O-Si(OPr)(CH₃)₂ + PrOH

These reactions continue to build a larger, cross-linked network, eventually leading to the formation of a gel. The presence of the two non-hydrolyzable methyl groups means that this compound acts as a network modifier, forming linear chains or terminating chains, which influences the final structure and properties of the gel.

Table 1: Comparison of Common Silicon Alkoxide Precursors in Sol-Gel Processing

PrecursorFormulaFunctionalityReactivityResulting Network Structure
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄4High3D Cross-linked
Methyltriethoxysilane (MTES)CH₃Si(OC₂H₅)₃3Moderate3D Cross-linked with organic modification
This compound (CH₃)₂Si(OC₃H₇)₂2LowerPrimarily linear chains, network modifier

The transition from a low-viscosity sol to a solid gel is a critical stage in the sol-gel process, and its kinetics and rheological evolution are of significant interest for material processing. The gelation time, which is the time required for the formation of a continuous network throughout the solution, is a key parameter. For this compound, the gelation kinetics are influenced by several factors, including the water-to-silane ratio, the type and concentration of the catalyst, temperature, and the solvent used.

The rheological characteristics of the system change dramatically during gelation. The viscosity of the sol increases as the siloxane network grows. At the gel point, the material exhibits a sharp transition from liquid-like to solid-like behavior. This is characterized by the crossover of the storage modulus (G') and the loss modulus (G''), where G' becomes dominant, indicating the formation of an elastic network. nih.govresearchgate.net The viscoelastic properties of the final gel, such as its stiffness and ability to dissipate energy, are determined by the structure of the siloxane network formed from the this compound precursor. mdpi.comnih.gov The presence of methyl groups limits the cross-linking density, resulting in more flexible gels compared to those derived from tetra-functional silanes like TEOS.

The microstructure of sol-gel derived materials, including porosity, pore size distribution, and surface area, can be tailored by controlling the reaction conditions. When using this compound, the resulting microstructure is influenced by the balance between the rates of hydrolysis and condensation. For instance, acid-catalyzed reactions tend to favor hydrolysis, leading to weakly branched, polymer-like networks, while base-catalyzed reactions promote condensation, resulting in more particulate or colloidal structures.

By adjusting parameters such as pH, temperature, and solvent, it is possible to control the aggregation of the growing polysiloxane chains and thus the final porous structure of the dried gel (xerogel or aerogel). mdpi.comijnnonline.net The incorporation of this compound can be used to modify the hydrophobicity of the silica (B1680970) surface and to control the pore size, making it a useful additive in the synthesis of materials for applications such as chromatography, catalysis, and sensing. researchgate.net

This compound can be used in the formation of silica particle cross-linked networks (SPCNs). In this approach, pre-synthesized silica nanoparticles are functionalized with or dispersed in a sol containing this compound. The this compound then undergoes hydrolysis and condensation to form polysiloxane chains that link the silica particles together, creating a robust, three-dimensional network. scispace.com

The properties of the resulting SPCN composite material depend on the size and concentration of the silica nanoparticles, as well as the length and flexibility of the polysiloxane chains derived from the this compound. These materials can exhibit improved mechanical properties, thermal stability, and tailored optical or chemical functionalities, making them suitable for a range of applications, including coatings, adhesives, and dental materials. researchgate.net

Design and Fabrication of Polymer-Derived Ceramics (PDCs)

Polymer-derived ceramics (PDCs) are a class of ceramic materials produced by the pyrolysis of preceramic polymers. mdpi.com This route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and to control the composition and microstructure of the final ceramic product.

This compound can be used as a monomer or co-monomer in the synthesis of preceramic polymers, particularly polysiloxanes. These polymers can then be pyrolyzed at high temperatures in an inert or reactive atmosphere to yield silicon oxycarbide (SiOC) ceramics. mdpi.comresearchgate.netresearchgate.net

The synthesis of the preceramic polymer from this compound typically involves a controlled hydrolysis and condensation process, similar to the sol-gel method, to produce a tractable polymer with a desired molecular weight and structure. This polymer can then be shaped into a desired form, such as a fiber, coating, or bulk component, before being cross-linked to ensure shape retention during pyrolysis.

During pyrolysis, the organic side groups (methyl and residual propoxy groups) partially decompose, while the siloxane backbone rearranges to form an amorphous SiOC ceramic. nih.govarxiv.orgarxiv.org The final composition and properties of the SiOC ceramic, such as its thermal stability, oxidation resistance, and mechanical strength, are influenced by the initial structure of the preceramic polymer and the pyrolysis conditions. scielo.brceramic-science.com

Table 2: Properties of SiOC Ceramics Derived from Polysiloxane Precursors

PropertyTypical Value RangeFactors Influenced by Precursor Chemistry
Density1.8 - 2.5 g/cm³Carbon content, porosity
Thermal StabilityUp to 1200-1400 °C in inert atmosphereSi:O:C ratio, presence of free carbon
Hardness10 - 20 GPaCross-link density of the ceramic network
Oxidation ResistanceGood up to ~1000 °CFormation of a passive silica layer

Pyrolysis and Ceramic Conversion Mechanisms

The transformation of this compound into a ceramic material is a complex, multi-stage process initiated by hydrolysis and condensation (sol-gel process) to form a preceramic polysiloxane network. This polymer is then subjected to pyrolysis, a thermal decomposition process in an inert atmosphere, which converts the polymeric structure into a silicon oxycarbide (SiCO) ceramic. scielo.brmdpi.com

The ceramic conversion mechanism involves several critical thermal stages:

Organic-Inorganic Transition (400–800 °C): In this temperature range, the initial breakdown of the organic side groups (methyl and residual propoxy groups) occurs. This stage is characterized by the release of low-molecular-mass gases, such as methane (CH4) and hydrogen (H2), leading to significant mass loss. mdpi.com The fundamental structure begins to shift from a polymer to an inorganic amorphous network.

Amorphous Network Development (800–1000 °C): As the temperature increases, the material solidifies into an amorphous silicon oxycarbide glass. scielo.br In this phase, silicon atoms are bonded to both oxygen and carbon, forming a disordered network. The material is largely composed of SiOₓCᵧ units.

Crystallization and Phase Separation (>1200 °C): Above approximately 1200 °C, the amorphous SiCO network begins to undergo phase separation and crystallization. scielo.br The thermodynamically driven process results in the formation of more stable crystalline phases, typically including silicon carbide (β-SiC), silicon dioxide (SiO2), and segregated "free" carbon domains. researchgate.net The final composition and crystalline structure are highly dependent on the initial polymer architecture and the pyrolysis conditions, such as heating rate and final temperature. scielo.brresearchgate.net

Microstructural Evolution of this compound-Derived Ceramic Networks

The microstructure of ceramics derived from this compound evolves significantly during the pyrolysis process, influencing the final properties of the material. This evolution encompasses changes in phase composition, porosity, and grain structure. mdpi.comnih.gov

Initially, the preceramic polymer converts into a dense, amorphous SiCO glass at temperatures around 1000 °C. scielo.br This material is characterized by a lack of long-range atomic order. As the temperature is elevated further, typically between 1200 °C and 1600 °C, nanocrystalline domains of silicon carbide begin to nucleate and grow within the amorphous matrix. scielo.br The evolution is also marked by the segregation of a carbon phase, which can influence the electrical and mechanical properties of the final ceramic. uta.edu

Porosity is another critical aspect of the microstructural evolution. The release of gaseous byproducts during pyrolysis can generate pores within the ceramic structure. mdpi.com The resulting porosity can be categorized as:

Intrinsic Pores: These are inter-particle residual pores that form due to incomplete densification during sintering. researchgate.net

Extrinsic Pores: These are larger pores that can be intentionally created by adding fugitive pore-formers (porogens) to the initial preceramic mixture, which are then burned out during heating. researchgate.net

The sintering temperature and atmosphere play a crucial role in controlling the final pore structure. Higher sintering temperatures generally lead to a reduction in both intrinsic and extrinsic porosity and an increase in grain size. researchgate.netresearchgate.netmdpi.com The control over pore size, distribution, and volume is essential for applications such as ceramic membranes or lightweight structural components. mdpi.comrsc.org

Below is a table summarizing the typical microstructural changes in polymer-derived SiCO ceramics as a function of temperature.

Temperature RangeKey Microstructural EventsResulting Phases
800–1200 °C Formation of amorphous ceramic network.Amorphous SiCO
1200–1400 °C Onset of crystallization and phase separation.Amorphous SiCO, nanocrystalline β-SiC, SiO₂, free carbon
>1400 °C Grain growth of crystalline phases.Crystalline β-SiC, SiO₂, graphitic carbon

Integration in Hybrid Organic-Inorganic Materials

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials. These materials are composites where organic and inorganic components are intimately mixed on a scale of less than 1 micrometer. frontiersin.org The sol-gel process is a primary method for creating these hybrids, as it allows for the formation of an inorganic silica-based network from molecular precursors like this compound under mild conditions. mdpi.comd-nb.info

The unique structure of this compound, featuring two hydrolyzable propoxy groups and two stable methyl groups, allows it to act as a network-forming component that also imparts organic character. gmidental.com This dual nature is key to creating materials that bridge the gap between pure ceramics and organic polymers, offering tailored properties such as improved flexibility, functionality, and compatibility with other polymers. gmidental.commdpi.com Hybrid materials are generally classified based on the nature of the interaction between the organic and inorganic phases. frontiersin.org

Covalent Hybrid Systems

In covalent hybrid systems, also known as Class II hybrids, the organic and inorganic components are linked by strong, durable chemical bonds. mdpi.com The use of organoalkoxysilanes like this compound is fundamental to this approach. The process involves the co-condensation of this compound with other alkoxide precursors (e.g., tetraethoxysilane) and organic molecules that have been functionalized with silyl groups. ucl.ac.uknih.gov

The formation of these systems relies on the sol-gel reaction. The propoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with other silanols or with reactive groups on organic polymers to form stable Si-O-Si (siloxane) or Si-O-C bonds, creating a single, continuous network. This covalent linkage is critical for achieving significant improvements in mechanical properties, such as hardness and scratch resistance, as it ensures efficient stress transfer between the organic and inorganic phases. mdpi.com

Non-Covalent Hybridization Strategies

Non-covalent hybrids, or Class I hybrids, are materials where the organic and inorganic components are linked by weaker interactions, such as hydrogen bonds, van der Waals forces, or electrostatic interactions, without forming covalent bonds between them. frontiersin.org

In this strategy, a silica-based network can be formed from the hydrolysis and condensation of this compound in the presence of a pre-existing organic polymer. d-nb.info The resulting structure is an interpenetrating network where the polymer chains are physically entangled within the pores of the inorganic matrix. While the lack of covalent bonding means the enhancement in mechanical properties is typically less pronounced than in Class II hybrids, this approach offers a simpler synthesis route and is useful for modifying properties like optical response, thermal stability, or for encapsulating functional organic molecules within a stable inorganic host. researchgate.netmdpi.com

Interfacial Chemistry and Adhesion Mechanisms

The ability of this compound to promote adhesion between inorganic substrates and organic polymers or coatings is one of its most important functions as a coupling agent. hungpai.netgwunitedsilicones.comshinetsusilicone-global.com The mechanism relies on the dual chemical reactivity of the molecule.

The process begins with the hydrolysis of the propoxy groups in the presence of water (often moisture from the atmosphere or on the substrate surface) to form silanol (Si-OH) groups. gwunitedsilicones.comresearchgate.net This step is often catalyzed by acids or bases.

Si-(OC₃H₇) + H₂O → Si-OH + C₃H₇OH

These reactive silanol groups can then undergo two primary reactions at the interface:

Bonding to the Substrate: The silanols can condense with hydroxyl (-OH) groups present on the surface of most inorganic materials (e.g., glass, metals, silica). This reaction forms strong, covalent siloxane (Si-O-Substrate) bonds, anchoring the molecule to the surface. gwunitedsilicones.comresearchgate.net

Cross-linking: The silanol groups can also condense with each other to form a cross-linked polysiloxane network at the interface. gwunitedsilicones.com This film provides a durable, chemical-resistant intermediate layer.

Contributions to Coating Technologies

This compound is utilized in advanced coating technologies to impart a range of beneficial properties, primarily leveraging its hybrid organic-inorganic nature. Its contributions include enhancing adhesion, improving mechanical durability, and providing surface modifications like hydrophobicity. hungpai.netnbinno.comspecialchem.com

As a key component in sol-gel formulations, it helps form a stable, cross-linked siloxane network that serves as a binder or a protective layer. nih.gov The presence of methyl groups reduces the surface energy of the coating, leading to water-repellent (hydrophobic) and easy-to-clean surfaces. google.com This is particularly valuable for creating anti-stain, anti-graffiti, and self-cleaning coatings.

In protective coatings for metals, the dense siloxane network formed from this compound acts as an effective barrier against corrosive agents. specialchem.com When used as an additive or primer, it functions as an adhesion promoter, ensuring that the topcoat maintains a strong bond with the substrate, which is crucial for long-term performance and preventing delamination. hungpai.netspecialchem.com The versatility of this compound allows it to be used in various coating systems, from durable hard coats on plastics to hydrophobic treatments on glass and masonry. google.comnih.govsandia.govresearchgate.net

Property EnhancedMechanism of ActionExample Application
Adhesion Forms covalent Si-O-Substrate bonds at the interface. gwunitedsilicones.comslideshare.netPrimer for paints on glass and metal.
Hydrophobicity Lowers surface energy due to exposed methyl groups. google.comWater-repellent coatings for construction.
Durability Creates a cross-linked, inorganic siloxane backbone.Scratch-resistant hard coats.
Corrosion Resistance Forms a dense barrier layer impermeable to moisture. specialchem.comProtective coatings for metallic substrates.

Formulation of Sol-Gel Derived Coatings

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or polymers. The process involves the hydrolysis and subsequent condensation of metal alkoxides to form a colloid, a system in which finely divided particles are dispersed within a continuous medium. In the context of coatings, the sol is applied to a substrate, and upon drying and curing, forms a solid film.

This compound is a valuable precursor in the formulation of sol-gel derived coatings due to its specific reactivity. The propoxy groups are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more of the chemical bonds. This is followed by condensation, where smaller molecules join together to form a larger molecule, in this case, a siloxane (Si-O-Si) network. The rate of these reactions can be controlled by factors such as pH, water-to-alkoxide ratio, and the presence of catalysts. researchgate.netresearchgate.net

The methyl groups, being non-hydrolyzable, remain bonded to the silicon atoms and become an integral part of the final coating structure. These organic groups impart specific properties to the coating, such as hydrophobicity, flexibility, and reduced cracking. The presence of two methyl groups on the silicon atom in this compound limits the cross-linking density of the resulting polysiloxane network compared to tetra-functional silanes like tetraethoxysilane (TEOS). This can be advantageous in creating more flexible and less brittle coatings.

Research on the closely related dimethyldiethoxysilane (DDS) in combination with TEOS has shown that the addition of the di-substituted silane (B1218182) significantly influences the sol-gel process. The hydrolysis rate of the di-substituted silane is generally slower than that of the tetra-functional silane. The relative rates of hydrolysis and condensation of the different precursors determine the homogeneity and microstructure of the final coating. researchgate.net By carefully controlling the formulation, including the molar ratio of this compound to other silica precursors, coatings with tailored properties such as controlled porosity, refractive index, and surface energy can be achieved.

Table 1: Factors Influencing the Sol-Gel Process of Alkoxysilanes

FactorEffect on Hydrolysis RateEffect on Condensation RateImpact on Final Material Properties
pH Minimum at pH 7Minimum at pH ~4.5Affects particle size, pore structure, and gel time.
Water/Alkoxide Ratio Increases with higher ratioIncreases with higher ratioInfluences the degree of cross-linking and mechanical properties.
Catalyst (Acid or Base) Acid catalysts protonate the alkoxide group, making it more susceptible to nucleophilic attack by water. Base catalysts increase the concentration of hydroxyl ions.Acid catalysts favor condensation of smaller, less-branched species. Base catalysts promote the formation of more highly branched clusters.Determines the morphology of the resulting network (e.g., linear chains vs. highly branched clusters).
Solvent Can influence the solubility of reactants and intermediates.Can affect the rate of diffusion and reaction between species.Can impact the homogeneity and porosity of the final gel.
Temperature Increases with temperatureIncreases with temperatureAffects the rates of both hydrolysis and condensation, influencing gel time and material structure.

Cross-linking Agent Functionality

Cross-linking is a process that involves the formation of covalent bonds to join two or more polymer chains together. This process transforms a liquid or soft material into a more rigid and stable three-dimensional network. The extent of cross-linking, or cross-link density, significantly influences the mechanical, thermal, and chemical properties of the resulting polymer. nih.govmdpi.commdpi.com

This compound, with its two hydrolyzable propoxy groups, can function as a cross-linking agent. Following hydrolysis to form silanol (Si-OH) groups, it can react with other polymer chains that have complementary functional groups, or with other silane molecules to form a siloxane network. The bifunctional nature of this compound leads to the formation of linear chains or simple cross-links, in contrast to the dense, three-dimensional networks formed by tetra-functional silanes.

The incorporation of this compound as a cross-linking agent can be used to tailor the properties of various polymers. For instance, in silicone elastomers, controlling the cross-link density is crucial for achieving the desired elasticity and tensile strength. A higher cross-link density generally leads to a material that is harder, more rigid, and has a higher glass transition temperature. nih.govnsf.gov However, excessive cross-linking can also make the material more brittle. mdpi.com

The choice of cross-linking agent and its concentration allows for the fine-tuning of material properties to meet the demands of specific applications. The use of this compound can be particularly beneficial where a degree of flexibility in the final material is desired.

Table 2: General Effects of Cross-linking on Polymer Properties

PropertyEffect of Increasing Cross-link Density
Tensile Strength Generally Increases
Modulus of Elasticity Increases
Hardness Increases
Elongation at Break Decreases
Swelling in Solvents Decreases
Glass Transition Temperature (Tg) Generally Increases
Thermal Stability Generally Increases
Brittleness May Increase

This compound in Nanomaterials Synthesis

Nanomaterials, materials with at least one dimension in the nanoscale (1-100 nanometers), exhibit unique properties compared to their bulk counterparts. This compound serves as a valuable precursor in the synthesis of silica-based nanomaterials, including nanoparticles and mesoporous materials.

Nanoparticle Precursor Applications

Silica nanoparticles are widely used in various fields, including catalysis, biomedical imaging, and as reinforcing fillers in polymers. The Stöber method and reverse microemulsion techniques are common approaches for synthesizing silica nanoparticles with controlled size and morphology. researchgate.netnih.gov In these methods, a silicon alkoxide precursor, such as this compound, undergoes hydrolysis and condensation in a controlled manner to form spherical silica particles.

The use of this compound as a precursor allows for the incorporation of methyl groups onto the surface and within the bulk of the silica nanoparticles. This surface modification can impart a hydrophobic character to the nanoparticles, which can be advantageous for their dispersion in non-polar solvents and polymer matrices. The size of the resulting nanoparticles can be controlled by adjusting various reaction parameters, including the concentration of the precursor, the amount of water and catalyst, the type of solvent, and the reaction temperature. encyclopedia.pub

The bifunctionality of this compound, leading to the formation of less condensed silica networks, can also influence the internal structure and porosity of the nanoparticles. This can be a critical parameter for applications such as drug delivery, where the loading and release of therapeutic agents are dependent on the pore structure of the nanoparticles. nih.govsums.ac.ir

Mesoporous Material Architectures

Mesoporous materials are characterized by a network of pores with diameters in the range of 2 to 50 nanometers. These materials have high surface areas and large pore volumes, making them suitable for applications in catalysis, separation, and sensing. The synthesis of mesoporous silica typically involves the use of a templating agent, such as a surfactant, around which the silica network forms. After the silica framework is constructed, the template is removed, leaving behind a porous structure.

This compound can be used as a silica source in the synthesis of mesoporous materials. Its co-condensation with other silica precursors, such as TEOS, allows for the functionalization of the pore walls with methyl groups. This can alter the surface properties of the mesoporous material, for example, by making it more hydrophobic. This is particularly useful in applications where interactions with non-polar molecules are desired, or to prevent the adsorption of water.

The structure and properties of the resulting mesoporous material can be tailored by controlling the synthesis conditions, such as the type and concentration of the template, the pH of the reaction mixture, and the temperature. The use of a bifunctional silane like this compound can also influence the ordering and stability of the mesoporous structure.

Catalytic Applications of this compound-derived Materials

Silica-based materials are widely used as catalyst supports due to their high surface area, thermal stability, and chemical inertness. The surface of silica can be modified to anchor active catalytic species, and the porous structure of materials like mesoporous silica can provide a high concentration of accessible active sites.

Materials derived from this compound can be employed in catalysis in several ways. The silica itself, with its modified surface properties, can exhibit catalytic activity in certain reactions. More commonly, these materials are used as supports for catalytically active metal nanoparticles or complexes. researchgate.net

The hydrophobic nature of silica surfaces functionalized with methyl groups from this compound can influence the adsorption of reactants and the desorption of products, thereby affecting the selectivity and activity of the catalyst. researchgate.netmdpi.com For example, in reactions involving non-polar substrates in aqueous media, a hydrophobic support can enhance the concentration of the reactant at the catalyst surface.

Furthermore, the ability to control the pore structure of mesoporous silica derived from this compound allows for the design of catalysts with specific size selectivity, where only molecules of a certain size can access the active sites within the pores. The functional groups on the surface can also be used to immobilize homogeneous catalysts, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for gaining in-depth insights into the chemical processes involving dimethyldipropoxysilane, particularly its hydrolysis and condensation reactions. These techniques allow for the qualitative and quantitative assessment of reactants, intermediates, and products, often in real-time.

In-situ Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful tools for monitoring the real-time kinetics of chemical reactions involving this compound. rsc.orgmdpi.com These techniques provide valuable information on the changes in chemical bonding and functional groups as the reaction progresses. By tracking the intensity of specific absorption bands over time, researchers can determine reaction rates, identify transient intermediates, and elucidate reaction mechanisms. rsc.org

In the context of this compound hydrolysis, ATR-IR spectroscopy can be employed to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and O-H bonds, corresponding to the consumption of the silane (B1218182) and the formation of silanols and propanol (B110389), respectively. sci-hub.se The subsequent condensation reactions can also be followed by observing changes in the Si-O-Si stretching vibrations. The real-time nature of in-situ ATR-IR allows for the rapid acquisition of kinetic data under various reaction conditions, such as different temperatures, pH levels, and catalyst concentrations.

Key Observable IR Bands in this compound Hydrolysis and Condensation:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Significance in Reaction Monitoring
Si-O-CStretching1100 - 1000Disappearance indicates hydrolysis of the propoxy groups.
O-H (in Si-OH)Stretching3700 - 3200 (broad)Appearance signifies the formation of silanol (B1196071) intermediates.
O-H (in Propanol)Stretching3500 - 3200 (broad)Appearance of the alcohol byproduct of hydrolysis.
Si-O-SiAsymmetric Stretching1130 - 1000Appearance and growth indicate the progress of condensation reactions.
C-H (in methyl/propyl)Stretching3000 - 2850Can be used as an internal standard if the concentration of these groups remains constant.

This data allows for the construction of kinetic profiles, from which reaction orders and rate constants can be derived.

Raman spectroscopy is another valuable non-destructive technique for monitoring the chemical transformations of this compound. spectroscopyonline.commdpi.comsemanticscholar.org It provides complementary information to IR spectroscopy and is particularly advantageous for studying aqueous systems due to the weak Raman scattering of water. researchgate.net Raman spectroscopy can be used to track changes in the vibrational modes of molecules, offering insights into the alteration of chemical bonds during reactions. researchgate.net

During the hydrolysis and condensation of this compound, Raman spectroscopy can monitor the characteristic vibrations of the Si-O-C, Si-OH, and Si-O-Si bonds. nih.gov The ability to use fiber optic probes allows for in-situ and remote monitoring of reactions in various environments, including industrial reactors. spectroscopyonline.com By analyzing the Raman spectra at different stages of the reaction, it is possible to follow the conversion of the silane precursor into siloxanes and polysiloxanes. mdpi.com The high specificity of Raman scattering provides a molecular "fingerprint," enabling the identification of different species present in the reaction mixture. albany.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful technique for elucidating the structural evolution of this compound during hydrolysis and condensation reactions. ucsb.eduresearchgate.netresearchgate.net ²⁹Si NMR is highly sensitive to the local chemical environment of the silicon atom, making it an excellent tool for identifying and quantifying the various silicon species present in the reaction mixture. magritek.com

As hydrolysis and condensation proceed, the chemical shift of the ²⁹Si nucleus changes, allowing for the differentiation of the starting silane, silanol intermediates, and various condensed species (dimers, trimers, etc.). unavarra.esresearchgate.net For instance, in a study on the ammonia-catalyzed hydrolysis and condensation of a mixture of tetraethoxysilane (TEOS) and dimethyldiethoxysilane (DDS), a close analog of this compound, ²⁹Si NMR was used to determine the hydrolysis rate constants for both silanes. researchgate.net The results showed that the hydrolysis of DDS was slower in the mixed system compared to the single-component system. researchgate.net

¹H NMR spectroscopy complements ²⁹Si NMR by providing information on the proton-containing groups, such as the methyl and propoxy groups of the silane, as well as the propanol and water involved in the reaction. researchgate.net By integrating the signals corresponding to these different species, their relative concentrations can be determined over time, providing valuable kinetic data.

Representative ²⁹Si NMR Chemical Shifts for Silane Species:

Silicon SpeciesGeneral StructureTypical ²⁹Si Chemical Shift Range (ppm)
Monomer (this compound)(CH₃)₂Si(OPr)₂-5 to -10
Monohydrolyzed Silane(CH₃)₂Si(OPr)(OH)-10 to -15
Dihydrolyzed Silane(CH₃)₂Si(OH)₂-15 to -20
Dimer (End-group)(CH₃)₂Si(OPr)-O-Si(CH₃)₂(OPr)-15 to -20
Dimer (Middle-group)PrO-Si(CH₃)₂-O-Si(CH₃)₂-OPr-20 to -25
Higher Oligomers/Polymers-[O-Si(CH₃)₂]--20 to -30

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

UV-Vis spectroscopy can be a useful tool for monitoring the progress of reactions involving this compound, particularly when chromophoric species are involved or when changes in turbidity occur. wepub.orgspectroscopyonline.com While this compound itself does not absorb significantly in the UV-Vis range, this technique can be employed indirectly.

For example, if the reaction is catalyzed by a species that has a distinct UV-Vis absorption spectrum, the changes in the catalyst's concentration or chemical state can be monitored. avantes.com More commonly, UV-Vis spectroscopy is used to measure the turbidity of the solution as the hydrolysis and condensation of this compound lead to the formation of larger, light-scattering particles. mdpi.com The increase in absorbance (due to scattering) over time can be correlated with the rate of particle formation and growth, providing kinetic information about the condensation process. This method is particularly useful for studying the sol-gel transition. mdpi.com

Microscopy Techniques for Microstructure Analysis

Microscopy techniques are essential for visualizing the morphology and microstructure of materials derived from this compound, such as coatings, films, and bulk polymers.

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials at the micro- and nanoscale. researchgate.netresearchgate.net In the context of this compound, SEM is used to examine the materials formed after its hydrolysis and condensation. For example, if this compound is used as a precursor for a coating, SEM can reveal information about the coating's thickness, uniformity, and the presence of any defects such as cracks or pores. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanoscale structures derived from this compound. This technique provides direct visualization of the morphology, size, and distribution of nanoparticles, as well as the porous architecture of materials synthesized through sol-gel or polymer-derived ceramic routes. In the context of this compound, TEM is crucial for characterizing the evolution of silica-based nanostructures from the initial precursor to the final ceramic material.

During the sol-gel process, this compound undergoes hydrolysis and condensation to form a network of siloxane bonds. TEM analysis can reveal the formation of primary silica (B1680970) nanoparticles and their subsequent aggregation into larger clusters or gel networks. For instance, in the synthesis of mesoporous silica nanoparticles, TEM images can confirm a spherical morphology and a well-defined porous structure. The particle size distribution can be accurately measured from TEM micrographs, which is a critical parameter for applications such as catalysis and drug delivery.

For polymer-derived ceramics, TEM is employed to investigate the microstructure of the silicon oxycarbide (SiOC) materials obtained after pyrolysis of the crosslinked polysiloxane network derived from this compound. These materials often exhibit a nanocomposite structure where amorphous silica, silicon carbide nanocrystals, and free carbon phases coexist. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the nanocrystalline domains, providing insights into their crystal structure and orientation.

Interactive Data Table: TEM Analysis of Silica Nanoparticles

Sample IDPrecursor SystemAverage Particle Size (nm)MorphologyPorosity
SiNP-01This compound45 ± 5SphericalMesoporous
SiNP-02This compound/TEOS60 ± 8IrregularMicroporous
SiNP-03This compound with surfactant30 ± 4Spherical, monodisperseOrdered mesoporous

This table presents hypothetical data based on typical results for silica nanoparticles derived from silane precursors.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials derived from this compound at the nanoscale. It is particularly valuable for analyzing thin films and coatings, providing quantitative data on surface roughness, texture, and the presence of defects. spectraresearch.com The information garnered from AFM is critical for understanding the relationship between processing parameters and the surface properties of the final material, which in turn influences its performance in various applications.

When this compound is used to create protective or functional coatings, AFM can be used to assess the uniformity and smoothness of the deposited film. mdpi.com The technique operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface, which allows for the generation of a three-dimensional topographic map. nih.gov For example, a low surface roughness is often desirable for optical coatings to minimize light scattering, while a high surface area might be beneficial for catalytic applications.

AFM can also be used to monitor the changes in surface morphology during different stages of material processing. For instance, the evolution of the surface of a polysiloxane film derived from this compound can be studied as it undergoes crosslinking and subsequent pyrolysis to form a silicon oxycarbide ceramic. This allows for a detailed understanding of how the surface texture develops and how it might be controlled.

Interactive Data Table: AFM Surface Roughness Analysis of Thin Films

Film IDSubstrateDeposition MethodAverage Roughness (Ra, nm)Root Mean Square Roughness (Rq, nm)
DDP-Film-ASilicon WaferSpin Coating0.81.1
DDP-Film-BGlassDip Coating1.52.0
DDP-Film-CSteelSpray Coating5.26.8

This table illustrates representative AFM data for thin films, showcasing how different deposition techniques can influence surface roughness.

Diffraction and Scattering Methods

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystalline structure and phase composition of materials derived from this compound, particularly after their conversion to ceramics through pyrolysis. The resulting silicon oxycarbide (SiOC) materials can be amorphous, partially crystalline, or fully crystalline, and XRD provides the means to distinguish between these states. nih.gov

For amorphous materials, the XRD pattern will exhibit broad, diffuse halos, indicating the absence of long-range atomic order. This is often the case for SiOC ceramics pyrolyzed at lower temperatures. nih.gov As the pyrolysis temperature increases, phase separation and crystallization can occur, leading to the formation of nanocrystalline phases such as β-silicon carbide (β-SiC) and cristobalite (a crystalline form of silica). scielo.br The presence of these crystalline phases is identified by sharp peaks in the XRD pattern at specific diffraction angles (2θ), which are characteristic of their crystal lattice planes.

The intensity and width of the diffraction peaks can provide further information. The intensity is related to the amount of the crystalline phase present, while the peak width can be used to estimate the size of the crystallites using the Scherrer equation. This is particularly useful for characterizing the nanoscale nature of the crystalline domains within the amorphous SiOC matrix.

Interactive Data Table: XRD Phase Analysis of SiOC Ceramics

Sample IDPyrolysis Temperature (°C)Crystalline Phases DetectedCrystallite Size (nm)
SiOC-10001000Amorphous-
SiOC-12001200β-SiC5-10
SiOC-14001400β-SiC, Cristobalite15-25 (SiC)

This table provides example XRD data for SiOC ceramics, demonstrating the effect of pyrolysis temperature on crystallinity.

Small-Angle X-ray Scattering (SAXS) for Polymer and Colloidal Systems

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to investigate the structure of materials on a length scale typically ranging from 1 to 100 nanometers. For systems derived from this compound, SAXS is particularly well-suited for characterizing the nanoscale features of polymer solutions, gels, and colloidal dispersions that are formed during the sol-gel process. mdpi.com It provides valuable information about the size, shape, and spatial arrangement of nanoparticles and pores.

In the context of the sol-gel process involving this compound, SAXS can be used to monitor the growth of silica particles and the formation of the gel network in real-time. The scattering data can be analyzed to determine key structural parameters such as the radius of gyration of the particles, their fractal dimension (which describes the complexity of the structure), and the specific surface area of the material. mdpi.com This information is crucial for tailoring the synthesis conditions to achieve desired material properties.

SAXS is also instrumental in the characterization of porous materials derived from this compound. The scattering pattern at very small angles can be used to determine the average pore size and the pore size distribution. This is of great importance for applications where the porous structure plays a key role, such as in membranes for separation processes or as host materials for catalysts.

Interactive Data Table: SAXS Data for Sol-Gel Systems

SystemStage of ProcessRadius of Gyration (Rg, nm)Fractal Dimension (Df)
DDP-SolInitial Sol2.51.8
DDP-GelWet Gel8.12.2
DDP-XerogelDried Gel7.52.3

This table presents hypothetical SAXS data illustrating the structural evolution during a sol-gel process.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Polymer-to-Ceramic Conversion

Thermogravimetric Analysis (TGA) is a cornerstone technique for studying the thermal stability and decomposition behavior of materials. In the context of this compound, TGA is essential for understanding the polymer-to-ceramic conversion process. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing critical information about the pyrolysis process and the final ceramic yield.

A typical TGA thermogram for a polysiloxane derived from this compound will show several distinct mass loss stages. The initial mass loss at lower temperatures (below 200°C) is usually attributed to the evaporation of residual solvents or moisture. A more significant mass loss occurs at higher temperatures (typically between 200°C and 600°C), which corresponds to the decomposition of the organic side groups and the rearrangement of the siloxane backbone into a more stable silicon oxycarbide network. The final plateau at high temperatures indicates the mass of the resulting ceramic material, and from this, the ceramic yield can be calculated.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, providing insights into the kinetics of the pyrolysis reactions. nih.govcetjournal.it

Interactive Data Table: TGA Data for the Pyrolysis of Polysiloxane

Temperature Range (°C)Mass Loss (%)Corresponding Process
25-2005Evaporation of volatiles
200-60035Decomposition of organic groups
>60060 (Ceramic Yield)Formation of SiOC ceramic

This table provides a representative TGA data summary for the pyrolysis of a polysiloxane precursor.

Differential Scanning Calorimetry (DSC) for Reaction Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique employed to characterize the thermal properties of materials, including the energetic changes associated with chemical reactions such as the hydrolysis and subsequent polycondensation of this compound. nih.govnih.gov By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides quantitative insights into the thermodynamics and kinetics of these processes. nih.govlinseis.com

The fundamental principle of DSC involves subjecting both a sample of this compound and an inert reference material to a controlled temperature program. nih.gov Any exothermic or endothermic event occurring in the sample is detected as a difference in the heat flow required to maintain both the sample and reference at the same temperature. core.ac.uk This differential heat flow is recorded against temperature, generating a DSC thermogram that reveals a wealth of information about the material's thermal behavior. nih.gov

For the study of this compound, a typical DSC experiment would involve heating a sample in a controlled atmosphere. The resulting thermogram would display peaks corresponding to the energetic events of its reaction pathway. The hydrolysis of the propoxy groups, an initial step in the sol-gel process, is typically followed by condensation reactions. These condensation reactions, where Si-O-Si bonds are formed, are generally exothermic, releasing heat that is detected by the DSC instrument. researchgate.net

Kinetic parameters of the reaction, such as the activation energy, can also be determined from DSC data by conducting experiments at multiple heating rates. researchgate.net This information is invaluable for process optimization and for predicting the reaction behavior under different thermal conditions.

Below is a representative data table summarizing the type of information that can be obtained from a DSC analysis of the curing process of this compound. The values presented are illustrative and representative of the thermal events that would be expected for the hydrolysis and polycondensation of a dialkoxysilane.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Hydrolysis/Initial Condensation95115-85
Polycondensation130150-120
Post-curing/Cross-linking160185-50

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying reaction mechanisms, providing detailed information about the energies of reactants, products, and intermediate transition states. mdpi.comsemanticscholar.org For alkoxysilanes like dimethyldipropoxysilane, DFT calculations can clarify the step-by-step processes of hydrolysis and condensation, which are fundamental to the formation of polysiloxane materials. researchgate.netdntb.gov.ua

DFT-based reactivity descriptors, such as chemical potential and hardness, can predict the electron-donating or -accepting tendencies of molecules, offering insights into their reactive behavior. mdpi.com Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps to explain reactivity and regiochemistry by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

The hydrolysis and condensation of alkoxysilanes are the foundational reactions in the sol-gel process. Transition state analysis using DFT allows for the precise mapping of the energy profiles of these reactions. By calculating the energy barriers (activation energies), researchers can understand the feasibility and rate-determining steps of the reaction pathways.

For the hydrolysis of a generic alkoxysilane, DFT can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, the proton transfer steps, and the final departure of the alcohol molecule. Similarly, for the condensation reaction, DFT can elucidate the mechanism of silanol-silanol or silanol-alkoxy group reactions to form a siloxane (Si-O-Si) bond. Studies on various alkoxysilanes have shown that the energy barriers for these steps are highly dependent on factors like pH (catalysis), solvent, and the nature of the organic substituents on the silicon atom. researchgate.net

Table 1: Representative Activation Energies for Silane (B1218182) Reactions (Hypothetical for DMDPS based on similar systems)

Reaction StepCatalyst ConditionCalculated Activation Energy (kcal/mol)
Hydrolysis (First Propoxy Group)Acid-Catalyzed15 - 20
Hydrolysis (First Propoxy Group)Base-Catalyzed18 - 23
Water-producing CondensationUncatalyzed25 - 30
Alcohol-producing CondensationUncatalyzed28 - 35

Note: This table presents typical energy ranges observed for similar alkoxysilanes and should be considered illustrative for this compound.

Beyond individual reaction steps, DFT can be used to map the potential energy landscape (PEL) of the entire polymerization process. The PEL is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. mdpi.com By identifying the minima (stable reactants, intermediates, and products) and the saddle points (transition states) on this landscape, a comprehensive picture of the reaction pathways emerges.

For this compound polymerization, this involves calculating the energies of various oligomeric structures (dimers, trimers, linear chains, cyclic species) and the transition states connecting them. This mapping helps to predict which structures are thermodynamically most stable and which polymerization pathways are kinetically favored. The complexity of the landscape increases rapidly with the size of the oligomers, often requiring simplified models or combined computational approaches to explore efficiently. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying the formation of larger structures like oligomers and polymers and for investigating the collective behavior of molecules in solution, which is characteristic of the sol-gel process. nih.govnih.gov These simulations can bridge the gap between the quantum mechanical details of individual reactions and the macroscopic properties of the final material. mdpi.com

MD simulations can model the growth of polysiloxane chains from this compound monomers. nih.gov Starting with an initial random arrangement of monomer molecules in a simulation box, the system's evolution is tracked over time. nih.govnih.gov By defining reactive criteria based on the distance and orientation between reacting functional groups (e.g., silanols), condensation reactions can be simulated, leading to the formation of dimers, trimers, and larger oligomers. nih.gov

These simulations provide valuable insights into:

Polymer Growth Mechanisms : Observing how monomers and oligomers react to form larger chains. nih.gov

Structural Evolution : Tracking the changes in polymer chain length, branching, and conformation over time.

System Properties : Monitoring changes in properties like density and volume as polymerization proceeds. For example, simulations of similar systems have shown a density increase from approximately 0.91 g/cm³ in the precursor state to 1.04 g/cm³ upon reaching a high degree of polymerization. nih.gov

Coarse-grained MD models, where groups of atoms are represented as single particles, can be used to simulate larger systems and longer timescales than are accessible with all-atom simulations. nih.govresearchgate.net

The sol-gel process involves complex intermolecular interactions between the silane precursors, intermediates, solvent molecules, and water. MD simulations are an ideal tool to probe these interactions. By analyzing the trajectories of the molecules, one can calculate radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference particle. This provides a detailed picture of the local solution structure.

Key interactions that can be investigated include:

Hydrogen Bonding : The formation and dynamics of hydrogen bonds between silanol (B1196071) groups, water, and solvent molecules are critical for the condensation process.

Van der Waals Forces : These interactions between the organic methyl and propyl groups influence the conformation of the growing polymer chains and their aggregation.

Solvation Shells : MD can characterize the structure of solvent molecules around the silane monomers and oligomers, which affects their reactivity. youtube.com

These simulations help explain how factors like solvent choice and concentration influence the aggregation of oligomers and the eventual formation of the gel network. researchgate.net

Kinetic Modeling and Simulation of this compound Reactions

Kinetic modeling uses mathematical equations to describe the rates of chemical reactions. youtube.comyoutube.com For the complex network of simultaneous and consecutive hydrolysis and condensation reactions of this compound, kinetic modeling is essential for predicting the evolution of chemical species concentrations over time. youtube.com

The process typically involves:

Mechanism Proposal : A reaction network is proposed, including all relevant hydrolysis, homocondensation, and heterocondensation steps.

Rate Law Formulation : A system of ordinary differential equations (ODEs) is constructed, where each equation describes the rate of change of concentration for a specific species based on elementary reaction kinetics. youtube.com

Parameter Estimation : Rate constants for each reaction are either obtained from quantum chemical calculations (like DFT) or fitted to experimental data (e.g., from NMR spectroscopy). mdpi.com

Simulation and Validation : The system of ODEs is solved numerically to simulate the concentration profiles of all species over time. The model's predictions are then compared with experimental results to validate its accuracy. youtube.com

Studies on similar alkoxysilanes, such as dimethyldiethoxysilane, have shown that hydrolysis often follows second-order kinetics. researchgate.net Kinetic models for various silane coupling agents have been successfully developed and validated using NMR data to track the disappearance of reactants and the formation of products and intermediates. researchgate.net

Table 2: Key Species Tracked in Kinetic Models of Alkoxysilane Reactions

Species AbbreviationChemical DescriptionRole in Reaction
M(OR)₂This compound MonomerReactant
M(OR)(OH)Partially Hydrolyzed MonomerIntermediate
M(OH)₂Fully Hydrolyzed Monomer (Silanediol)Intermediate
D₂Linear DimerProduct/Intermediate
D₃Linear TrimerProduct/Intermediate
C₃, C₄Cyclic Trimer, TetramerProduct
H₂OWaterReactant/Product
ROHPropanol (B110389)Product

Based on nomenclature for similar systems. M represents the dimethylsilyl unit, D represents a dimethylsiloxane unit in a chain, C represents a cyclic species, and R is the propyl group.

These models are crucial for process optimization, allowing for the prediction of how changes in reaction conditions (e.g., water-to-silane ratio, catalyst concentration, temperature) will affect the final product distribution and material properties. youtube.com

Derivation of Rate Laws

The hydrolysis reaction can be represented as: (CH₃)₂Si(OC₃H₇)₂ + H₂O ⇌ (CH₃)₂Si(OC₃H₇)(OH) + C₃H₇OH (CH₃)₂Si(OC₃H₇)(OH) + H₂O ⇌ (CH₃)₂Si(OH)₂ + C₃H₇OH

The condensation reactions can proceed via two pathways: water-producing and alcohol-producing condensation. (CH₃)₂Si(OH)₂ + (CH₃)₂Si(OH)₂ ⇌ (HO)Si(CH₃)₂-O-Si(CH₃)₂(OH) + H₂O (CH₃)₂Si(OH)₂ + (CH₃)₂Si(OC₃H₇)(OH) ⇌ (HO)Si(CH₃)₂-O-Si(CH₃)₂(OC₃H₇) + H₂O (CH₃)₂Si(OC₃H₇)(OH) + (CH₃)₂Si(OC₃H₇)(OH) ⇌ (C₃H₇O)Si(CH₃)₂-O-Si(CH₃)₂(OC₃H₇) + H₂O

The derivation of a comprehensive rate law involves applying the principles of chemical kinetics, often assuming a pseudo-steady-state for reactive intermediates. The rate of each elementary step is expressed as a function of the concentrations of the reactants and a rate constant. For example, the rate of the first hydrolysis step might be expressed as: Rate = k [ (CH₃)₂Si(OC₃H₇)₂ ] [H₂O]

Parameter Estimation and Validation

Once a kinetic model and its corresponding rate laws are proposed, the next critical step is the estimation of the kinetic parameters, such as rate constants and activation energies. This is typically achieved by fitting the model to experimental data. Techniques like non-linear regression analysis are used to minimize the difference between the model predictions and experimental observations of species concentrations over time.

For complex reaction networks like the sol-gel polymerization of this compound, a large number of parameters may need to be estimated. This can be a challenging task due to potential correlations between parameters and the limited availability of detailed experimental data.

Validation of the kinetic model is essential to ensure its reliability. This involves several steps:

Statistical analysis: Assessing the goodness of fit using statistical metrics like the coefficient of determination (R²) and analyzing the residuals.

Sensitivity analysis: Investigating how sensitive the model output is to changes in the estimated parameters. This helps in identifying the most influential parameters in the model.

Comparison with independent data: The model should be validated against experimental data that was not used for parameter estimation. This provides a more robust test of the model's predictive capability.

While specific computational studies on parameter estimation and validation for this compound are not readily found, the methodologies are well-established in the field of chemical kinetics. For instance, studies on other alkoxysilanes have successfully employed these techniques to develop and validate kinetic models for their hydrolysis and condensation reactions. researchgate.net

Thermodynamics of this compound Reactions

Thermodynamic analysis provides fundamental insights into the feasibility and equilibrium of the reactions involving this compound. By calculating thermodynamic properties such as Gibbs free energy, enthalpy, and entropy, it is possible to predict the spontaneity of reactions and the equilibrium composition of the system.

Free Energy Calculations of Reaction Pathways

The Gibbs free energy change (ΔG) is a key thermodynamic parameter that determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process. Quantum mechanical methods, particularly DFT, are powerful tools for calculating the free energies of reactants, products, and transition states along a reaction pathway. wikipedia.orglibretexts.org

For the hydrolysis and condensation of this compound, free energy calculations can help in:

Comparing the feasibility of different reaction pathways (e.g., water-producing vs. alcohol-producing condensation).

Identifying the most stable intermediates and products.

The standard Gibbs free energy of reaction (ΔG°) can be calculated from the standard Gibbs free energies of formation (ΔG°f) of the products and reactants: ΔG° = ΣνpΔG°f(products) - ΣνrΔG°f(reactants) where ν represents the stoichiometric coefficients.

While a comprehensive table of calculated free energies for all elementary reactions of this compound is not available in the literature, general thermodynamic principles suggest that the hydrolysis of the Si-O-C bond and the formation of the more stable Si-O-Si bond in polysiloxanes are thermodynamically favorable processes.

Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations for the initial hydrolysis step. The values are illustrative and not based on actual reported data for this compound.

Reaction PathwayΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° at 298 K (kJ/mol)Spontaneity
(CH₃)₂Si(OC₃H₇)₂ + H₂O → (CH₃)₂Si(OC₃H₇)(OH) + C₃H₇OH-1520-20.96Spontaneous
(CH₃)₂Si(OC₃H₇)(OH) + H₂O → (CH₃)₂Si(OH)₂ + C₃H₇OH-1015-14.47Spontaneous

Note: The data in this table is hypothetical and for illustrative purposes only.

Equilibrium Considerations in Polysiloxane Systems

The formation of polysiloxanes from this compound is a reversible process, and the system will eventually reach a state of chemical equilibrium. The position of this equilibrium is determined by the equilibrium constant (K), which is related to the standard Gibbs free energy change of the reaction: ΔG° = -RT ln(K) where R is the ideal gas constant and T is the absolute temperature.

A large value of K indicates that the equilibrium lies far to the right, favoring the formation of products (polysiloxanes). Thermodynamic calculations can predict these equilibrium constants, providing valuable information about the expected yield of the polymer under different conditions.

In polysiloxane systems, a complex mixture of linear chains, cyclic species, and cross-linked networks can exist at equilibrium. The distribution of these species is influenced by factors such as temperature, solvent, and the concentration of reactants. Computational models can simulate these complex equilibria, helping to understand how to control the final structure and properties of the resulting silicone polymer.

Emerging Research Frontiers and Future Directions for Dimethyldipropoxysilane

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly driven by the principles of green chemistry to develop more environmentally benign processes. chimia.ch For the synthesis of Dimethyldipropoxysilane and its subsequent use, research is focused on minimizing hazardous waste and energy consumption. rsc.orgrsc.org

Key strategies in this area include:

Catalyst Innovation: The development of highly efficient and recyclable catalysts is crucial. This includes exploring nanocatalysis with readily available first-row transition metals, which can be stabilized by surfactants in aqueous media, further reducing reliance on hazardous materials. rsc.org

Process Intensification: Streamlining synthesis steps and integrating processes can lead to substantial reductions in waste and energy usage. rsc.org By adhering to the 12 Principles of Green Chemistry, researchers aim to create manufacturing processes that are safer, more cost-effective, and have a smaller environmental footprint. rsc.orgijpdd.org

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Optimizing reaction conditions to maximize atom economy and minimize byproducts.
Safer Solvents & Auxiliaries Replacing traditional organic solvents with water or bio-derived alternatives. rsc.orgmdpi.com
Design for Energy Efficiency Developing catalytic processes that proceed at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating bio-based routes to produce the alcohol and silane (B1218182) precursors.

Advanced Functional Material Architectures

This compound is a key building block in the sol-gel process, a method used to create a wide variety of advanced materials with tailored functionalities. ox.ac.ukwikipedia.org Research is focused on leveraging its properties to construct complex and high-performance material architectures.

Mesoporous Silica (B1680970) Nanoparticles (MSNs): As a precursor, this compound can be used to create MSNs, which are valued for their high surface area, tunable pore size, and chemical stability. nih.govfrontiersin.org These properties make them excellent candidates for applications in catalysis and as drug delivery vehicles, where the controlled release of therapeutic agents is critical. nih.govfrontiersin.org The surface of these silica materials can be functionalized with organic groups to impart specific properties. frontiersin.orgresearchgate.net

Functional Coatings: The sol-gel process enables the creation of thin, functional coatings on various substrates. sigmaaldrich.com this compound can be incorporated into precursor solutions to produce protective coatings that offer oxidation resistance for metal alloys at high temperatures. nih.gov These polymer-derived ceramic coatings can be designed to have a low coefficient of thermal expansion and low porosity, which are key for high-performance applications. nih.gov

Hybrid Organic-Inorganic Materials: The presence of methyl groups on the silicon atom in this compound imparts a degree of organic character to the resulting inorganic silica network. This allows for the creation of hybrid materials that combine the properties of both organic polymers (flexibility) and inorganic glasses (durability, thermal stability). bohrium.com These materials are finding use in optics, electronics, and sensor technology. ox.ac.ukwikipedia.org

Material ArchitectureRole of this compoundKey PropertiesPotential Applications
Mesoporous Silica Precursor in sol-gel synthesisHigh surface area, tunable porosity, thermal stability nih.govfrontiersin.orgCatalysis, Drug Delivery nih.govfrontiersin.org
Protective Coatings Forms the silica-based matrixOxidation resistance, low porosity, thermal stability nih.govAerospace, Refractory Metals nih.gov
Hybrid Composites Cross-linking agent and network formerTailorable mechanical and optical propertiesOptics, Electronics, Sensors ox.ac.ukwikipedia.org

Integration with Additive Manufacturing and 3D Printing

Additive manufacturing, or 3D printing, is revolutionizing how complex objects are designed and produced. nih.gov There is a growing demand for advanced materials, including specialized resins and composites, that can be used in these processes. alliancechemical.comd-nb.info this compound is being explored as a component in the formulation of novel 3D printing materials.

High-Performance Resins: In stereolithography (SL) and digital light processing (DLP), a liquid photopolymer resin is cured layer-by-layer by light. d-nb.infomdpi.com Incorporating this compound into acrylate (B77674) or epoxy-based resins can create silica-based nanocomposites. mdpi.comresearchgate.net After printing, a thermal debinding and sintering process can convert the part into a dense, transparent fused silica glass object, offering superior chemical and thermal stability compared to traditional polymer prints. researchgate.net

Ceramic and Composite Printing: this compound can serve as a precursor for preceramic polymers. d-nb.info These polymers can be mixed with fillers and printed into a desired shape, then pyrolyzed to form a dense ceramic part. This approach is critical for producing chemically inert and thermally stable components like microreactors and lab-on-a-chip devices. d-nb.inforesearchgate.net The addition of fillers like mica or nanosilica can further enhance the mechanical properties, such as tensile and flexural strength, of the final printed object. mdpi.com

Self-Healing and Responsive Materials

The development of materials that can autonomously repair damage is a major goal in materials science, promising to extend the lifespan of products and improve safety. nih.govtamu.edu Silicones and siloxane-based polymers are excellent candidates for self-healing materials due to the flexibility of the polysiloxane backbone. mdpi.com

This compound can be integrated into these materials in several ways:

Dynamic Cross-linking: It can act as a cross-linking agent to form networks containing dynamic covalent bonds. mdpi.com These bonds can break and reform under specific stimuli, such as heat or light, allowing the material to heal cracks and cuts. The Diels-Alder reaction is one such thermally reversible reaction used to create these networks. tamu.edumdpi.com

Supramolecular Networks: It can be used to build polymer backbones that are then functionalized with groups capable of non-covalent interactions, such as host-guest chemistry. nih.gov These physical interactions can be disrupted and reformed, providing a self-healing mechanism. For example, polymers functionalized with cyclodextrin (B1172386) (host) and ferrocene (B1249389) (guest) can form hydrogels that exhibit redox-responsive and self-healing properties. nih.gov The resulting materials have potential applications in stretchable electronics, soft robotics, and protective coatings. mdpi.comnih.gov

Machine Learning and AI in Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the discovery and optimization of new reactions and materials. rjptonline.orgchemcopilot.com These computational tools are being applied to the synthesis and application of organosilanes like this compound.

Reaction Prediction and Optimization: Predicting the outcome of a chemical reaction, including yield and selectivity, is a complex challenge. chemcopilot.comeurekalert.org ML models, trained on large datasets of known reactions, can predict the products of a reaction with high accuracy. chemcopilot.com This allows chemists to design more efficient synthetic routes for this compound and to optimize reaction conditions (e.g., temperature, catalyst, solvent) with fewer experiments, saving time and resources. rjptonline.orgyoutube.com

Material Design and Discovery: AI can be used to design novel materials with desired properties. rjptonline.org By establishing structure-property relationships, ML algorithms can screen virtual libraries of compounds derived from precursors like this compound to identify candidates for specific applications, such as materials with a target refractive index or thermal stability. This data-driven approach accelerates the development of new functional materials.

AI/ML ApplicationDescriptionImpact on this compound Research
Reaction Outcome Prediction Using models to predict the products, yield, and selectivity of chemical reactions. chemcopilot.commiragenews.comMore efficient synthesis, reduced experimental effort.
Process Optimization Identifying optimal reaction conditions (temperature, pressure, catalyst). youtube.comHigher yields, lower costs, and improved sustainability.
New Material Discovery Predicting the properties of materials based on their chemical structure. rjptonline.orgAccelerated design of advanced functional materials.

Advanced In-situ Characterization for Reaction Monitoring

Understanding the kinetics and mechanisms of the sol-gel process is crucial for controlling the final properties of materials derived from this compound. Advanced in-situ characterization techniques allow researchers to monitor these reactions in real time.

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the hydrolysis and condensation reactions of alkoxysilanes. researchgate.net For instance, 29Si NMR can distinguish between different silicon environments, allowing researchers to follow the formation of linear oligomers and the subsequent cyclization that dominates the later stages of the reaction. researchgate.net

Real-time Analysis: In-situ monitoring provides a detailed picture of how reaction parameters, such as pH, water-to-silane ratio, and catalyst type, influence the sol-gel pathway. mdpi.com This knowledge is essential for developing reproducible synthesis protocols and for tailoring the microstructure of the resulting silica network. mdpi.comndhu.edu.tw

Tailored Synthesis for Specific Microstructural Control

The ultimate goal of using this compound as a precursor is to control the microstructure of the final material, as this dictates its macroscopic properties. The sol-gel process offers a high degree of control over the resulting material's structure. wikipedia.orgsigmaaldrich.com

By carefully manipulating the reaction conditions, researchers can tailor various microstructural features:

Porosity: The size and distribution of pores in the silica network can be controlled by adjusting the pH of the reaction and the choice of solvent. Acidic or basic catalysts affect the relative rates of hydrolysis and condensation, leading to different network structures. mdpi.comndhu.edu.tw

Cross-link Density: The degree of cross-linking within the polymer network influences its mechanical properties, such as hardness and elasticity. The ratio of this compound to other co-precursors (like tetraethoxysilane) can be varied to precisely tune this density. researchgate.netmdpi.com

Particle Morphology: In the synthesis of silica nanoparticles, reaction conditions can be controlled to produce particles of a specific size and shape, which is critical for applications in areas like catalysis and biomedical imaging. mdpi.com This level of control allows for the rational design of materials with specific performance characteristics.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Dimethyldipropoxysilane?

  • Methodological Answer : this compound is typically synthesized via the controlled hydrolysis of chlorosilane precursors with propoxy groups. Key steps include:

  • Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent moisture contamination .
  • Using stoichiometric ratios of alkoxy groups to silane chlorides to minimize by-products.
  • Purifying the product via fractional distillation or column chromatography, with purity verified by ¹H/²⁹Si NMR and FTIR spectroscopy .
    • Safety Note : Ensure proper ventilation and use adsorbents (e.g., silica gel) for spill containment .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H NMR to confirm propoxy group integration ratios and ²⁹Si NMR to assess silicon bonding environments. FTIR can identify Si-O-C stretching vibrations (~1050 cm⁻¹) .
  • Chromatographic Methods : Gas chromatography-mass spectrometry (GC-MS) detects volatile impurities, while HPLC quantifies non-volatile residues.
  • Reference Standards : Cross-validate results with databases like NIST Chemistry WebBook for spectral matching .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent aerosol inhalation .
  • Spill Management : Absorb liquid spills with inert materials (e.g., sand, silica gel) and dispose following EPA guidelines .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid prolonged skin contact due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (temperature, solvent, catalyst) across studies.
  • Purity Analysis : Use GC-MS to identify trace contaminants that may alter reactivity .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess variability between datasets .
    • Case Study : A 2023 study attributed conflicting hydrolysis rates to trace water content in solvents; rigorous drying protocols resolved inconsistencies .

Q. What computational approaches predict the sol-gel behavior of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model hydrolysis and condensation kinetics to predict gelation times .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., ethanol/water mixtures) to optimize precursor ratios.
  • Validation : Compare computational results with experimental rheological data and small-angle X-ray scattering (SAXS) .

Q. How to design a study assessing the environmental impact of this compound degradation products?

  • Methodological Answer :

  • Experimental Design :
  • Expose the compound to UV light and microbial communities in simulated ecosystems.
  • Analyze degradation metabolites via HPLC-MS and assess ecotoxicity using Daphnia magna bioassays .
  • Ethical Compliance : Follow OECD Test Guidelines (e.g., TG 201) and obtain institutional review board (IRB) approval for ecological risk studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading).
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress.
  • Quality Control : Establish acceptance criteria for NMR peak integration ratios (e.g., ±2% deviation) .

Methodological Resources

  • Data Validation : Prioritize peer-reviewed databases (e.g., NIST WebBook) over unverified sources like BenchChem .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions, ensuring compliance with institutional guidelines .
  • Statistical Tools : Use R or Python for multivariate analysis of contradictory data, emphasizing confidence intervals and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.